1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Brand Name: Vulcanchem
CAS No.: 257285-02-2
VCID: VC2001875
InChI: InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3
SMILES: CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C
Molecular Formula: C13H11BrF3NO
Molecular Weight: 334.13 g/mol

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole

CAS No.: 257285-02-2

Cat. No.: VC2001875

Molecular Formula: C13H11BrF3NO

Molecular Weight: 334.13 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole - 257285-02-2

Specification

CAS No. 257285-02-2
Molecular Formula C13H11BrF3NO
Molecular Weight 334.13 g/mol
IUPAC Name 1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole
Standard InChI InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3
Standard InChI Key WYUNFFFYRXWGIH-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C
Canonical SMILES CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C

Introduction

Basic Identification and Structural Characteristics

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole is a complex organic compound identified by CAS number 257285-02-2. The compound features a pyrrole core with two methyl substituents at the 2 and 5 positions, and a phenyl group attached to the pyrrole nitrogen. This phenyl group is further substituted with a bromine atom at the ortho position and a trifluoromethoxy group at the para position, creating a molecule with unique electronic and structural properties. The presence of these specific functional groups contributes to the compound's distinct chemical behavior and potential applications in various fields.

Chemical Identifiers and Physical Properties

The complete identification and physical properties of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole are presented in Table 1, providing comprehensive information about this compound for reference purposes.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole
CAS Number257285-02-2
Molecular FormulaC13H11BrF3NO
Molecular Weight334.13 g/mol
Standard InChIInChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3
Standard InChIKeyWYUNFFFYRXWGIH-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C

The physical characteristics of this compound are primarily influenced by its structural components. The trifluoromethoxy group significantly enhances the compound's lipophilicity, which facilitates its passage through cell membranes - a property particularly valuable in medicinal chemistry applications. The bromine atom and pyrrole ring contribute to its binding affinity and specificity towards target proteins, influencing various biochemical pathways and potential biological activities.

Synthesis Methods

The synthesis of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole typically involves multi-step organic reactions that require careful consideration of reaction conditions and catalyst selection. Understanding these synthetic pathways is crucial for researchers interested in producing this compound for further investigation or application.

Common Synthetic Routes

Biological Activities and Mechanisms

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole and its derivatives have been investigated for various biological activities, particularly in the area of anticancer research. The compound's unique structural features contribute to its potential as a bioactive molecule with specific mechanisms of action.

Anticancer Activity

Research suggests that this compound may exhibit anticancer properties through multiple mechanisms. Studies indicate that derivatives of this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. The bromine atom and pyrrole ring enhance binding affinity to enzymes related to cancer progression, making this compound a potential candidate for anticancer drug development.

Specifically, the compound has been investigated for its potential role as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes. Inhibition of this enzyme can lead to apoptosis in cancer cells, suggesting a potential mechanism for the compound's anticancer activity. Additionally, research indicates that this compound can induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation in certain cancer cell lines.

Structure-Activity Relationships

The biological activity of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole is closely related to its structural features. The trifluoromethoxy group enhances lipophilicity, aiding membrane permeability and influencing binding affinity to biological targets. This is particularly relevant in the context of cancer research, where cell membrane penetration is a crucial factor for drug efficacy.

Research on similar pyrrole-containing compounds has demonstrated that specific modifications to functional groups can significantly impact biological activity. For example, studies on trifluoromethyl-containing pyrrole derivatives have shown that these compounds can inhibit cell cycle progression and induce apoptosis in cancer cell lines . The position and nature of substituents on the pyrrole ring and attached phenyl group can modulate these activities, providing opportunities for structure-based drug design.

Medicinal Chemistry Applications

The unique structural and chemical properties of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole make it a valuable compound in medicinal chemistry, particularly in drug discovery and development processes.

Related Pyrrole Derivatives in Medicinal Chemistry

Research on pyrrole-containing compounds has demonstrated their wide-ranging biological activities. For instance, studies have shown that pyrrole analogs can exhibit anticancer, anti-inflammatory, antiviral, and antimycobacterial activities . This suggests that 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole may have potential applications beyond anticancer research.

In particular, pyrrole derivatives have been investigated for their enzyme inhibitory activities. For example, certain pyrrole analogs have shown potential as topoisomerase II inhibitors, which is relevant to cancer therapy . The specific structural features of our target compound, including the trifluoromethoxy group and bromine substituent, may modulate these activities, offering opportunities for developing selective enzyme inhibitors.

Comparison with Similar Compounds

Understanding how 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole compares to related compounds provides valuable insights into its unique properties and potential advantages in various applications.

Structural Analogs

Several structural analogs of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole exist, including:

  • 1-[2-Chloro-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole

  • 1-[2-Bromo-4-(Methoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole

  • 1-[2-Bromo-4-(Trifluoromethyl)Phenyl]-2,5-Dimethyl-1H-Pyrrole

  • 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole (CAS: 5044-24-6)

These compounds differ in the substituents on the phenyl ring, which affects their electronic properties, reactivity, and potential biological activities.

Comparative Properties

Compared to its analogs, 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole is unique due to the presence of both the bromine atom at the ortho position and the trifluoromethoxy group at the para position of the phenyl ring. This combination significantly impacts its electronic properties and reactivity. The trifluoromethoxy group enhances the compound's stability and lipophilicity, making it more suitable for applications in medicinal chemistry and materials science compared to analogs with different substituents.

For example, replacing the bromine with chlorine (as in 1-[2-Chloro-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole) would result in a compound with similar properties but potentially different reactivity in cross-coupling reactions. Similarly, replacing the trifluoromethoxy group with a methoxy group would reduce the lipophilicity and metabolic stability of the compound, potentially affecting its biological activity profile.

Table 2: Comparison of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole with Similar Compounds

CompoundKey Structural DifferenceImpact on Properties
1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-PyrroleReference compoundEnhanced lipophilicity, stability, and potential biological activity
1-[2-Chloro-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-PyrroleChlorine instead of bromineSimilar properties but different reactivity in cross-coupling reactions
1-[2-Bromo-4-(Methoxy)Phenyl]-2,5-Dimethyl-1H-PyrroleMethoxy instead of trifluoromethoxyReduced lipophilicity and metabolic stability
1-[2-Bromo-4-(Trifluoromethyl)Phenyl]-2,5-Dimethyl-1H-PyrroleTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties and potentially different biological activity
1-(4-Bromophenyl)-2,5-Dimethyl-1H-PyrroleBromine at para position, no trifluoromethoxyDifferent electronic distribution and reactivity pattern

Research Applications

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole has various applications in research, particularly in organic synthesis, biological studies, and materials science.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating complex molecules through various chemical reactions. Its unique structure allows for selective functionalization at different positions, enabling the synthesis of diverse derivatives. The bromine substituent, in particular, provides a site for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which can be used to introduce new functional groups or extend molecular complexity.

The trifluoromethoxy group also impacts the reactivity of the compound, particularly in reactions involving the aromatic ring. This group's electronic effect can influence the regioselectivity of various reactions, providing opportunities for selective synthetic transformations.

Biological Research

In biological research, 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole and its derivatives are being explored for their potential interactions with various biological targets. Studies on similar pyrrole-containing compounds have shown interactions with enzymes such as topoisomerase II, which is relevant to cancer therapy . Additionally, research on pyrrole derivatives has demonstrated their potential in targeting various diseases, including cancer, inflammation, and microbial infections.

The unique structural features of this compound make it a valuable tool for studying structure-activity relationships and developing new bioactive molecules. By modifying specific functional groups and evaluating the resulting changes in biological activity, researchers can gain insights into the molecular requirements for targeting specific biological pathways.

Industrial Relevance and Production

While 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole is primarily used in research settings, understanding its potential industrial applications and production methods is important for evaluating its broader impact.

Scale-up and Production Considerations

For industrial-scale production of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole, several considerations are important:

  • Reaction Scalability: The multi-step synthesis of this compound needs to be evaluated for scalability, considering factors such as heat transfer, mixing efficiency, and reagent handling.

  • Catalyst Selection: Palladium catalysts, which are often used in the synthesis of this compound, are expensive and may require recovery and recycling in industrial settings.

  • Safety Considerations: The use of reactive reagents, such as brominating agents and organometallic compounds, requires appropriate safety measures in larger-scale operations.

  • Purification Methods: Efficient purification methods need to be developed for industrial-scale production to ensure high purity of the final product while minimizing waste.

  • Environmental Impact: The use of organic solvents and potentially hazardous reagents necessitates consideration of environmental impact and waste management strategies.

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